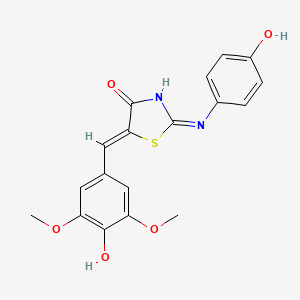

![molecular formula C25H21N3O B2696494 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-81-0](/img/structure/B2696494.png)

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Logic

The photophysical properties of derivatives of the pyrazolo[3,4-b]quinoline family have been extensively studied. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit notable solvatochromism, acidochromism, and solid-state fluorescence. These properties enable their application as molecular logic gates, demonstrating pH-dependent fluorescence that can be interpreted as multilevel logic operations. The dynamic and static quenching mechanisms of fluorescence in the presence of protic acid suggest their potential in sensor technologies and photonic devices (Uchacz et al., 2016).

Supramolecular Aggregation

The influence of substitution on supramolecular aggregation in related dihydrobenzopyrazoloquinolines has been documented. These molecules form diverse supramolecular structures through hydrogen bonding and π-π interactions, indicating their significance in the design of advanced materials with tailored morphological properties (Portilla et al., 2005).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to pyrazoloquinolines, have demonstrated potent cytotoxic activity against various cancer cell lines. Such studies underline the potential of pyrazoloquinoline derivatives in developing new therapeutic agents (Deady et al., 2003).

Application in Organic Light Emitting Diodes (OLEDs)

Pyrazolo[3,4-b]quinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs). Their structural and electronic properties, such as the ability to form helical structures and exhibit glass transition temperatures, make them suitable as direct light-emitting layers in OLEDs. This research highlights the potential of pyrazoloquinolines in the development of next-generation organic electronic devices (Szlachcic et al., 2015).

Synthesis and Chemical Reactivity

The facile synthesis of pyrazolo-[3,4-b]-quinolines through a green, multi-component protocol underlines the chemical versatility and reactivity of these compounds. Such synthetic approaches are crucial for developing novel materials with potential applications in various domains, including pharmaceuticals and materials science (Khumalo et al., 2019).

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYDWJAYANDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)